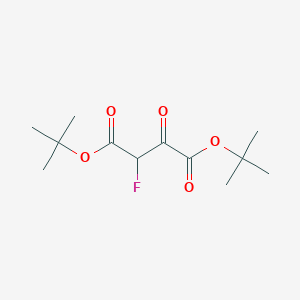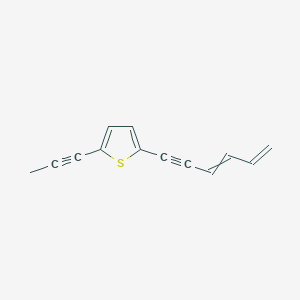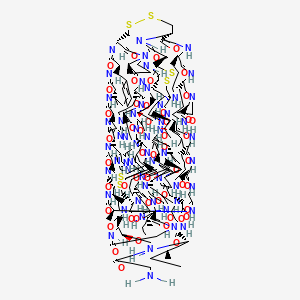
H-Gly-Ile-Gly-D-Asp-D-Pro-Val-D-aThr-Cys(1)-Leu-Lys-D-Ser-Gly-Ala-aIle-D-Cys(2)-His-D-Pro-Val-D-Phe-D-Cys(3)-D-Pro-Arg-D-Arg-Tyr-D-Lys-Gln-D-aIle-Gly-D-aThr-D-Cys(2)-Gly-D-Leu-D-Pro-Gly-D-aThr-Lys-D-Cys(1)-D-Cys(3)-D-Lys-Lys-D-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human Beta-Defensin 2 is a small antimicrobial peptide that plays a crucial role in the innate immune response. It is produced by epithelial cells and exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-negative bacteria, fungi, and viruses . Human Beta-Defensin 2 is encoded by the DEFB4 gene and is known for its ability to modulate the immune response and maintain homeostasis within the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Human Beta-Defensin 2 can be synthesized chemically using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of Human Beta-Defensin 2. The gene encoding Human Beta-Defensin 2 is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or Pichia pastoris. The host cells are cultured, and the peptide is expressed, harvested, and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Human Beta-Defensin 2 undergoes various chemical reactions, including oxidation and reduction. The peptide contains multiple cysteine residues that form disulfide bonds, which are crucial for its stability and function .
Common Reagents and Conditions:
Major Products: The major product of these reactions is the correctly folded Human Beta-Defensin 2 peptide with its native disulfide bond structure .
Wissenschaftliche Forschungsanwendungen
Human Beta-Defensin 2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying protein folding and stability.
Medicine: It has potential therapeutic applications in treating infections, inflammatory diseases, and as an adjuvant in vaccines
Industry: Human Beta-Defensin 2 is used in the development of antimicrobial coatings and materials.
Wirkmechanismus
Human Beta-Defensin 2 exerts its effects by disrupting the cell membranes of pathogens. It binds to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis . Additionally, Human Beta-Defensin 2 can modulate the immune response by acting as a chemoattractant for immune cells, such as dendritic cells and T cells, through interactions with chemokine receptors .
Vergleich Mit ähnlichen Verbindungen
- Human Beta-Defensin 1
- Human Beta-Defensin 3
- Human Beta-Defensin 4
Human Beta-Defensin 2 stands out due to its inducible expression in response to infection and inflammation, making it a key player in the body’s defense mechanisms .
Eigenschaften
Molekularformel |
C188H305N55O50S6 |
|---|---|
Molekulargewicht |
4328 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-2-[[(2R)-2-[[(1S,6aS,7R,10S,13R,16S,19R,22S,25R,31R,34S,40R,46R,52R,55S,58S,63R,66S,69S,72R,78S,81S,84S,87S,93R,96S,99R)-63-[[(2R,3R)-2-[[(2S)-2-[[(2R)-1-[(2R)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-81-[(2R)-butan-2-yl]-25-[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C188H305N55O50S6/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202)/t99-,100-,101+,102-,103+,104+,105+,110+,111+,112-,113-,114+,115-,116-,117-,118-,119-,120+,121+,122-,123+,124+,125+,126+,127+,128-,129+,130+,131+,132+,133+,134+,135+,144-,145-,146-,147+,148-,149+,150+,151+/m0/s1 |
InChI-Schlüssel |
DJQZZWYKSJIYQG-AFGQDUPESA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H]3C(=O)NCC(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@H](CSSC[C@H](C(=O)N6CCC[C@@H]6C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






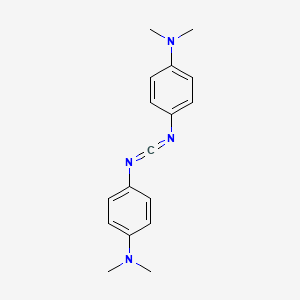
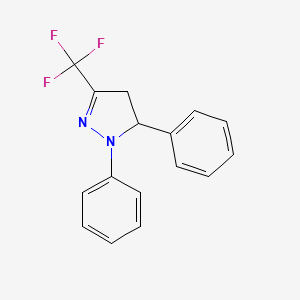

![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
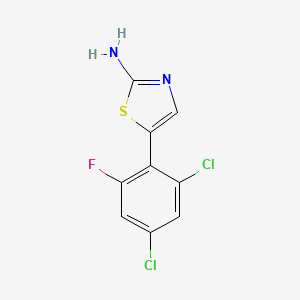
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
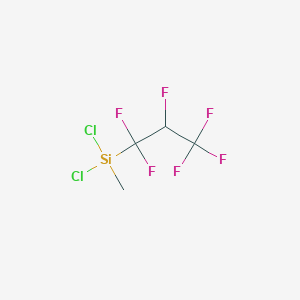
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
